![molecular formula C84H180Si5 B12563730 [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) CAS No. 204711-80-8](/img/structure/B12563730.png)
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) is a complex organosilicon compound known for its unique structural properties. This compound features a central silicon atom bonded to four propane-3,1-diyl groups, each of which is further bonded to trihexylsilane groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) typically involves multi-step organic reactions. One common method includes the hydrosilylation of alkenes with silanes in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated monitoring ensures consistent quality and efficiency. The final product is typically purified through distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The trihexylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and medical imaging.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism by which [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) exerts its effects is primarily through its ability to form stable bonds with other molecules. The compound’s silicon atom can interact with various molecular targets, facilitating the formation of complex structures. These interactions are crucial in applications such as catalysis, where the compound acts as a catalyst or a catalyst support.
相似化合物的比较
Similar Compounds
Tetrakis(trimethylsilyl)silane: Another organosilicon compound with a similar tetrahedral structure.
Hexamethyldisilane: A simpler silane derivative with two silicon atoms bonded to methyl groups.
Uniqueness
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) stands out due to its larger and more complex structure, which provides unique properties such as enhanced stability and reactivity. This makes it particularly valuable in specialized applications where other simpler silanes may not be as effective.
属性
CAS 编号 |
204711-80-8 |
|---|---|
分子式 |
C84H180Si5 |
分子量 |
1330.8 g/mol |
IUPAC 名称 |
tetrakis(3-trihexylsilylpropyl)silane |
InChI |
InChI=1S/C84H180Si5/c1-13-25-37-49-65-85(66-50-38-26-14-2,67-51-39-27-15-3)77-61-81-89(82-62-78-86(68-52-40-28-16-4,69-53-41-29-17-5)70-54-42-30-18-6,83-63-79-87(71-55-43-31-19-7,72-56-44-32-20-8)73-57-45-33-21-9)84-64-80-88(74-58-46-34-22-10,75-59-47-35-23-11)76-60-48-36-24-12/h13-84H2,1-12H3 |
InChI 键 |
CUJIIBSBEOGUAC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)CCC[Si](CCC[Si](CCCCCC)(CCCCCC)CCCCCC)(CCC[Si](CCCCCC)(CCCCCC)CCCCCC)CCC[Si](CCCCCC)(CCCCCC)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
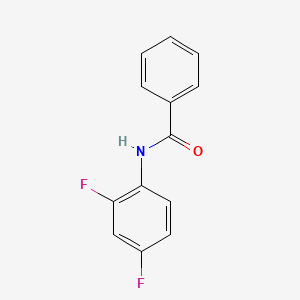
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
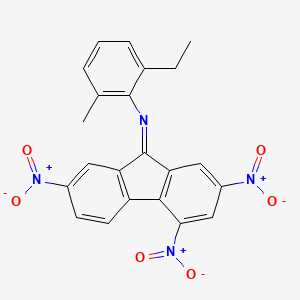

![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
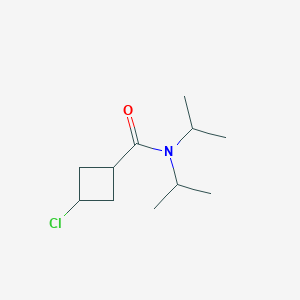
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
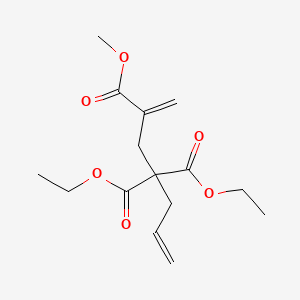
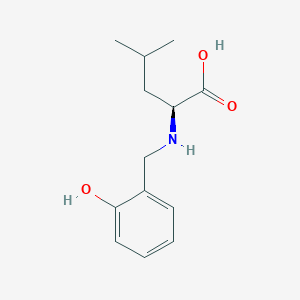
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
